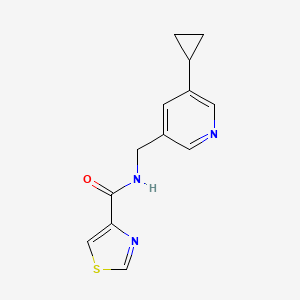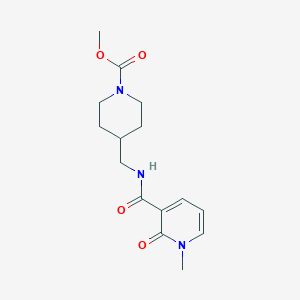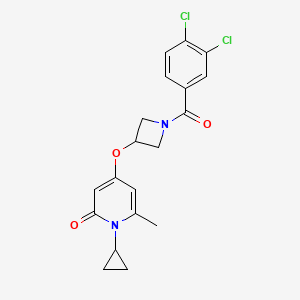
1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C19H18Cl2N2O3 and its molecular weight is 393.26. The purity is usually 95%.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties and Structure-Activity Relationships
Antibacterial Agents Synthesis and Activity : A study by Frigola et al. (1994) investigated 7-azetidinylquinolones, focusing on their synthesis, antibacterial activity against Gram-positive and Gram-negative bacteria, and pharmacokinetic properties. The study highlighted the importance of substituents on the azetidine moiety in determining antibacterial potency and physicochemical properties, suggesting these compounds as potent antibacterial agents with favorable pharmacokinetic profiles Frigola et al., 1994.
Pharmacokinetics of Chlorofluoroquinolones : Gargallo-Viola et al. (2001) described the antibacterial activities and pharmacokinetics of two new chlorofluoroquinolones, E-4767 and E-5065, highlighting their potency against various bacteria and their pharmacokinetic advantages over existing treatments Gargallo-Viola et al., 2001.
Bioreductive Antitumor Agents : Naylor et al. (1997) discussed 2-cyclopropylindoloquinones and their analogs as bioreductively activated antitumor agents. The study emphasized the structure-activity relationship in vitro and efficacy in vivo, indicating their potential as antitumor agents with specific activation under hypoxic conditions Naylor et al., 1997.
Potential Antidepressant and Nootropic Agents : Asha B. Thomas et al. (2016) synthesized Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone, exploring their antidepressant and nootropic activities. This study suggests the potential CNS activity of the 2-azetidinone skeleton, offering avenues for developing potent and safe CNS active agents Asha B. Thomas et al., 2016.
Enzymatic Chemistry of Cyclopropane and Aziridine Biosynthesis : Thibodeaux et al. (2012) reviewed the enzymatic pathways for constructing cyclopropane, epoxide, and aziridine rings in natural products, focusing on their biological activities and implications for drug design Thibodeaux et al., 2012.
properties
IUPAC Name |
1-cyclopropyl-4-[1-(3,4-dichlorobenzoyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O3/c1-11-6-14(8-18(24)23(11)13-3-4-13)26-15-9-22(10-15)19(25)12-2-5-16(20)17(21)7-12/h2,5-8,13,15H,3-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKUEUMTJYSXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-4-((1-(3,4-dichlorobenzoyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-chloro-4-({[(4-methylbenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2644520.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2644521.png)
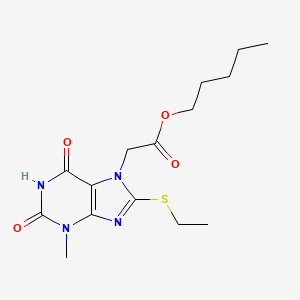
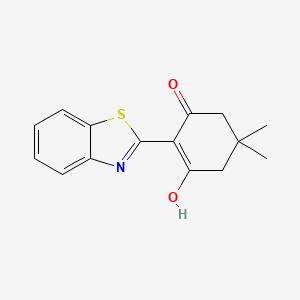
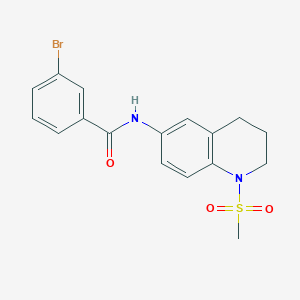
![2-Methoxy-4-{[4-oxo-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-phenyl 4-chlorobenzoate](/img/structure/B2644527.png)
![5-methyl-1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B2644528.png)


![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2644532.png)

